molecular formula C6H4BrNO2 B2475078 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 1227603-42-0

5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No. B2475078
CAS RN: 1227603-42-0
M. Wt: 202.007
InChI Key: CNDLEYZYBXPMKV-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound with the CAS Number: 1227603-42-0 . It has a molecular weight of 202.01 . The IUPAC name for this compound is 5-bromo-2-hydroxynicotinaldehyde . It is a yellow solid at room temperature .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H4BrNO2/c7-5-1-4 (3-9)6 (10)8-2-5/h1-3H, (H,8,10) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a yellow solid at room temperature . It has a molecular weight of 202.01 . The compound should be stored in a refrigerator .

Scientific Research Applications

Palladium-Catalyzed Cyclization

The compound is utilized in palladium-catalyzed cyclization reactions with carboxylic acids. This process forms 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing its role in complex chemical syntheses (Cho & Kim, 2008).

Crystallographic Studies

It is studied for its crystallographic properties, where molecules like 5-bromo-1H-indole-3-carbaldehyde form hydrogen bonds and link into ribbons, contributing to understanding of molecular interactions (Ali, Halim, & Ng, 2005).

Photochemical Synthesis

This compound plays a role in photochemical synthesis. The irradiation of derivatives like 5-bromo-thiophene-2-carbaldehyde leads to the formation of 5-phenyl derivatives, indicating its utility in photochemical reactions (Antonioletti et al., 1986).

Preparation and Properties Study

The preparation and properties of derivatives like 5-bromo-benzo[b]thiophen-3-carbaldehydes have been studied. These derivatives undergo reactions typical of aromatic aldehydes, showing their versatility in organic chemistry (Shanta & Scrowston, 1967).

Intermolecular Interaction Analysis

There's research on the intermolecular interactions in the crystal structure of derivatives like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole. Such studies provide insights into molecular structure and interactions (Barakat et al., 2017).

Central Skeleton Synthesis in Antibiotics

This compound is key in synthesizing central skeletons like 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine, important in the total synthesis of certain antibiotics (Okumura et al., 1998).

Brain Drug Delivery Studies

It is also significant in brain drug delivery studies. For instance, derivatives like 1-methylpyridine-2-carbaldehyde oxime are used to study the elimination rate of small quaternary salts from the brain, aiding in understanding drug delivery mechanisms (Bodor, Roller, & Selk, 1978).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-bromo-2-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDLEYZYBXPMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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